[S(R)]-N-[(1S)-2-(Diphenylphosphino)-1-phenylethyl]-2-methyl-2-propanesulfinamide
Description
[S(R)]-N-[(1S)-2-(Diphenylphosphino)-1-phenylethyl]-2-methyl-2-propanesulfinamide is a chiral sulfinamide derivative with a molecular formula of C27H34NOPS and a molecular weight of 451.6 g/mol . Its IUPAC name reflects its stereochemical configuration: the sulfinamide group (S(R)) and the (1S)-configured phenylethyl backbone are critical for its role in asymmetric synthesis. This compound functions as a chiral ligand in transition-metal catalysis, enabling precise control over enantioselective reactions, such as hydrogenations and cross-couplings . The diphenylphosphino moiety enhances metal coordination, while the bulky 2-methyl-2-propanesulfinamide group imposes steric constraints, ensuring high stereochemical fidelity .
Properties
IUPAC Name |
(R)-N-[(1S)-2-diphenylphosphanyl-1-phenylethyl]-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28NOPS/c1-24(2,3)28(26)25-23(20-13-7-4-8-14-20)19-27(21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18,23,25H,19H2,1-3H3/t23-,28-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMGVQHFPQCELA-QDPGVEIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)NC(CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)N[C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28NOPS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [S®]-N-[(1S)-2-(Diphenylphosphino)-1-phenylethyl]-2-methyl-2-propanesulfinamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the chiral amine and the sulfinyl chloride.
Formation of the Sulfinamide: The chiral amine is reacted with the sulfinyl chloride under controlled conditions to form the sulfinamide.
Introduction of the Diphenylphosphino Group: The diphenylphosphino group is introduced through a nucleophilic substitution reaction, resulting in the final product.
Industrial Production Methods
In an industrial setting, the production of [S®]-N-[(1S)-2-(Diphenylphosphino)-1-phenylethyl]-2-methyl-2-propanesulfinamide involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Advanced purification techniques, such as chromatography, are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
[S®]-N-[(1S)-2-(Diphenylphosphino)-1-phenylethyl]-2-methyl-2-propanesulfinamide undergoes various types of chemical reactions, including:
Oxidation: The sulfinamide moiety can be oxidized to form sulfonamide derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The diphenylphosphino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and aryl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfonamides, amines, and substituted phosphines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[S®]-N-[(1S)-2-(Diphenylphosphino)-1-phenylethyl]-2-methyl-2-propanesulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is used in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: The compound is utilized in the production of fine chemicals and agrochemicals, where chirality is crucial for activity.
Mechanism of Action
The mechanism by which [S®]-N-[(1S)-2-(Diphenylphosphino)-1-phenylethyl]-2-methyl-2-propanesulfinamide exerts its effects involves its ability to coordinate with metal centers in catalytic reactions. The diphenylphosphino group acts as a ligand, binding to the metal and inducing chirality in the reaction intermediates. This chiral induction is crucial for achieving high enantioselectivity in asymmetric synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Chiral sulfinamide ligands are pivotal in asymmetric catalysis. Below is a comparative analysis of structurally related compounds, focusing on molecular features, stereochemical influences, and functional applications.
Table 1: Structural and Functional Comparison of Sulfinamide Derivatives
Key Comparative Findings
Steric and Electronic Effects: The target compound’s single diphenylphosphino group provides moderate metal-binding affinity compared to derivatives with dual phosphanyl groups (e.g., C36H37NOP2S in ), which exhibit superior coordination in Pd-mediated cross-couplings due to increased electron density and steric bulk .
Stereochemical Influence :
- The (1S)-phenylethyl backbone in the target compound imposes a rigid chiral environment, critical for enantioselectivity in hydrogenations. In contrast, analogs with dimethoxyphenyl or hydroxyphenyl substituents (e.g., ) show altered π-π interactions, affecting substrate binding in asymmetric aldol reactions.
Biological vs. Catalytic Applications :
- While sulfinamides like the target compound are primarily used in catalysis, structurally related amides (e.g., C34H42N2O4 ) are explored for pharmacological applications, highlighting the versatility of this class.
Synthetic Accessibility: The target compound’s simpler structure (C27H34NOPS) allows easier synthesis compared to multi-phosphanyl derivatives (e.g., C36H37NOP2S), which require complex purification steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
